molecular formula C13H8F2O3 B6239442 3-(2,4-difluorophenoxy)benzoic acid CAS No. 1479214-66-8

3-(2,4-difluorophenoxy)benzoic acid

Cat. No.: B6239442
CAS No.: 1479214-66-8
M. Wt: 250.2
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Description

3-(2,4-Difluorophenoxy)benzoic acid is an organic compound with the molecular formula C13H8F2O3 It is a derivative of benzoic acid, where the phenyl ring is substituted with a 2,4-difluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-difluorophenoxy)benzoic acid typically involves the reaction of 2,4-difluorophenol with a suitable benzoic acid derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst to couple the aryl halide with a boronic acid derivative . The reaction conditions generally include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This often involves continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The use of automated systems for reagent addition and product isolation is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atoms on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-(2,4-Difluorophenoxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,4-difluorophenoxy)benzoic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Difluorophenoxy)benzoic acid
  • 3,4-Difluorobenzoic acid
  • 2,4-Difluorophenol

Uniqueness

3-(2,4-Difluorophenoxy)benzoic acid is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs. For example, the presence of the 2,4-difluorophenoxy group can enhance its binding affinity to certain biological targets or alter its reactivity in chemical synthesis.

Properties

CAS No.

1479214-66-8

Molecular Formula

C13H8F2O3

Molecular Weight

250.2

Purity

95

Origin of Product

United States

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